2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
Overview
Description
2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide is a useful research compound. Its molecular formula is C17H24N4O3S3 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Precursors for Bifunctionalized Anionic Derivatives
Bis-β-sulfanylethylester and cyclic disulfide-S-oxides serve as precursors for preparing bifunctionalized anionic derivatives with two oxidized sulfurs. These derivatives undergo various transformations, including ring cleavage and selective oxidation, resulting in compounds with diverse functional groups like sulfonate, β-sulfanyl, β-sulfinyl, and β-sulfonyl ethyl ester. These transformations exhibit the versatility of sulfur-containing compounds in synthesizing complex molecules (Sousa & Artaud, 2008).
Catalytic Applications
Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) (PBBS) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide (TBBDA) have been used as catalysts in the one-pot synthesis of complex organic structures such as 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines. These compounds demonstrate the utility of sulfur-based catalysts in facilitating complex organic reactions (Ghorbani‐Vaghei & Veisi, 2010).
Synthesis and Characterization of Sulfonamides
New sulfonamide derivatives have been synthesized and characterized, highlighting the role of sulfonamides in the formation of complex molecular structures. These compounds feature hydrogen bonding and have been confirmed by methods such as FTIR, ESI-MS, and X-ray crystallography (Danish et al., 2021).
Properties
IUPAC Name |
5-(dimethylamino)-N-[2-[(3-hydrazinyl-3-oxopropyl)disulfanyl]ethyl]naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-21(2)15-7-3-6-14-13(15)5-4-8-16(14)27(23,24)19-10-12-26-25-11-9-17(22)20-18/h3-8,19H,9-12,18H2,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKAFHASWURKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410986 | |
Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-22-5 | |
Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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